Propanoic acid, 3-(phenylseleno)-, ethyl ester
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Overview
Description
Propanoic acid, 3-(phenylseleno)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a propanoic acid backbone with a phenylseleno group attached to the third carbon and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(phenylseleno)-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of esters like this compound can involve continuous processes where the reactants are fed into a reactor with a catalyst, and the ester is continuously removed to shift the equilibrium towards the product side. This method ensures higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Esters can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Typically involves LiAlH4 in an anhydrous solvent like ether.
Major Products
Hydrolysis: Propanoic acid and ethanol.
Reduction: Propanol and ethanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Propanoic acid, 3-(phenylseleno)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances and flavors due to its ester functional group.
Mechanism of Action
The mechanism by which propanoic acid, 3-(phenylseleno)-, ethyl ester exerts its effects involves interactions with various molecular targets. The phenylseleno group can participate in redox reactions, potentially influencing oxidative stress pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, ethyl ester: Lacks the phenylseleno group, making it less reactive in redox reactions.
Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of a phenylseleno group, altering its chemical properties and reactivity.
Uniqueness
Propanoic acid, 3-(phenylseleno)-, ethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and potential biological activities not found in similar esters.
Properties
CAS No. |
109179-39-7 |
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Molecular Formula |
C11H14O2Se |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
ethyl 3-phenylselanylpropanoate |
InChI |
InChI=1S/C11H14O2Se/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
TYKJLCIFAXHSEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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